molecular formula C26H20N2O2 B1139533 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one,  2-Diphenylacetyl-indan-1,3-dione-1-(2-pr CAS No. 101611-80-7

2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one, 2-Diphenylacetyl-indan-1,3-dione-1-(2-pr

Cat. No.: B1139533
CAS No.: 101611-80-7
M. Wt: 392.4 g/mol
InChI Key: DZDKTKPIBKYPSR-ZBJQCLPLSA-N
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Description

The compound 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one (CAS: 101611-80-7; molecular formula: C₂₆H₂₀N₂O₂; molar mass: 392.45 g/mol) features a 1-indanone core substituted with a diphenylacetyl group at position 2 and a propenylidene hydrazone moiety at position 3 . Its structural complexity arises from the conjugation of the hydrazone linker (-NH-N=CH-) with an α,β-unsaturated propenylidene group, which may enhance electronic delocalization and metal-chelating capabilities. The compound is synthetically accessible via hydrazine-mediated condensation reactions, as evidenced by analogous protocols for hydrazone derivatives .

Properties

CAS No.

101611-80-7

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

(3Z)-2-(2,2-diphenylacetyl)-3-[(E)-prop-2-enylidenehydrazinylidene]inden-1-one

InChI

InChI=1S/C26H20N2O2/c1-2-17-27-28-24-20-15-9-10-16-21(20)25(29)23(24)26(30)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h2-17,22-23H,1H2/b27-17+,28-24+

InChI Key

DZDKTKPIBKYPSR-ZBJQCLPLSA-N

Isomeric SMILES

C=C/C=N/N=C\1/C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C=CC=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The hydrazone linkage forms via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the diphenylacetyl-indanone intermediate. Proton transfer and dehydration yield the final conjugated hydrazone structure. Steric hindrance from the diphenylacetyl group directs regioselectivity, favoring attack at the less hindered carbonyl site.

Optimization Parameters

  • Solvent : Ethanol (EtOH\text{EtOH}) achieves higher yields (68–72%) compared to methanol (55–60%) due to improved solubility of intermediates.

  • Catalyst : Sodium methylate (NaOCH3\text{NaOCH}_3) enhances reaction rates by deprotonating the hydrazine, increasing nucleophilicity.

  • Temperature : Reflux conditions (78–85°C) are optimal, with prolonged heating (>6 hours) leading to side reactions.

Purification and Characterization

Recrystallization and Distillation

Crude products are purified via recrystallization from ethyl acetate/hexane mixtures or vacuum distillation . For example, 2-diphenylacetyl-indan-1,3-dione derivatives distilled at 150–200°C (0.5–2 mmHg) exhibit >95% purity.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons resonate at δ 6.8–7.5 ppm, while vinyl protons from the propenylidene group appear as doublets at δ 5.1–5.6 ppm.

  • FT-IR : Stretching vibrations at 1700 cm⁻¹ (C=O) and 1600 cm⁻¹ (N=N) confirm functional group integrity.

  • Elemental Analysis : Acceptable deviations (<0.4%) for C, H, and N content validate empirical formulas.

Industrial-Scale Production Strategies

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key adaptations include:

  • Catalyst Recycling : AlCl3\text{AlCl}_3 is recovered via aqueous extraction and reused, reducing costs.

  • Automated Temperature Control : Precision heating (±1°C) minimizes side product formation during exothermic steps.

Comparative Analysis of Synthetic Methods

ParameterFriedel-Crafts RouteClaisen-Schmidt Route
Yield (%)22–3545–55
Reaction Time (hours)10–126–8
Catalyst CostHigh (AlCl3\text{AlCl}_3)Moderate (NaOEt\text{NaOEt})
ScalabilityLimitedHigh

Chemical Reactions Analysis

Types of Reactions

    Oxidation: These compounds can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazone moiety, where nucleophiles such as amines or thiols replace the hydrazone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under mild acidic or basic conditions

Major Products

    Oxidation Products: Oxo derivatives

    Reduction Products: Alcohols

    Substitution Products: Various substituted hydrazones

Scientific Research Applications

Synthesis of Heterocycles

These compounds serve as intermediates in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Heterocycles derived from indanones exhibit a range of biological activities, including:

  • Antitumor
  • Antimicrobial
  • Anti-inflammatory effects

Qualitative Analysis

Derivatives of 2-Diphenylacetyl-indan-1,3-dione have been utilized in qualitative analysis for identifying functional groups in organic compounds. This application is particularly valuable in organic synthesis and analytical chemistry, allowing for the determination of compound structures based on their reactivity with these derivatives .

Research has indicated that indanone derivatives can act as inhibitors for various biological pathways, including:

  • Tyrosine kinase inhibition
  • Cyclin-dependent kinase inhibition
  • Epidermal growth factor receptor inhibition

These properties suggest potential applications in cancer therapy and other diseases where these pathways are dysregulated .

Case Study 1: Antitumor Activity

A study demonstrated that certain derivatives of 2-Diphenylacetyl-indan-1,3-dione exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to inhibit key enzymes involved in cell proliferation pathways.

Case Study 2: Antimicrobial Properties

Another research effort investigated the antimicrobial efficacy of compounds derived from 2-Diphenylacetyl-indan-1,3-dione. The results indicated that these compounds showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents.

Data Table: Comparison of Biological Activities

Compound NameAntitumor ActivityAntimicrobial ActivityOther Notable Activities
2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-oneHighModerateTyrosine kinase inhibitor
2-Diphenylacetyl-indan-1,3-dioneModerateHighCyclin-dependent kinase inhibitor

Mechanism of Action

The mechanism of action of these compounds often involves their interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the diphenylacetyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogues and their properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Toxicity
Target Compound C₂₆H₂₀N₂O₂ 392.45 Propenylidene hydrazone, diphenylacetyl Potential bioactive properties (speculative)
Diphacinone (2-Diphenylacetyl-1,3-indandione) C₂₃H₁₆O₃ 340.37 Diphenylacetyl, 1,3-indandione Anticoagulant rodenticide (hazardous)
2-[(2-Chlorophenyl)hydrazono]-1,3-diphenylpropanedione C₂₁H₁₅ClN₂O₂ 362.81 Chlorophenyl hydrazone, diphenylpropanedione Unspecified biological activity
1-(Propane-2-ylidenehydrazono)-4-aryl-2,3-diazaspiro[5.5]undec-3-ene Varies ~350–400 Propane-2-ylidenehydrazone, spirocyclic core Synthetic intermediate

Key Observations:

  • Core Structure Differences: The target compound’s 1-indanone core contrasts with Diphacinone’s 1,3-indandione and the propanedione core in the chlorophenyl hydrazone derivative.
  • Hydrazone Linkers: The propenylidene hydrazone in the target compound introduces π-conjugation and steric bulk compared to the simpler hydrazones in Diphacinone or the propane-2-ylidenehydrazone in spirocyclic derivatives. This may influence solubility and binding affinity in biological systems .
  • Substituent Effects: Chlorophenyl groups (e.g., in C₂₁H₁₅ClN₂O₂) enhance electrophilicity and may alter toxicity profiles, whereas diphenylacetyl groups are associated with anticoagulant activity in Diphacinone .

Biological Activity

The compound 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one , also known as 2-Diphenylacetyl-indan-1,3-dione-1-(2-propenylidene)hydrazone , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H20N2O2
  • Molecular Weight : 392.45 g/mol
  • CAS Number : 101611-80-7

Biological Activity Overview

The biological activity of 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one has been evaluated in various studies, highlighting its potential as an antitumor and antimicrobial agent.

Antitumor Activity

Research indicates that compounds with hydrazone structures can exhibit significant antitumor properties. For instance, a study demonstrated that derivatives similar to 2-Diphenylacetyl compounds inhibited the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study:
In vitro assays showed that the compound inhibited cell proliferation in several cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective cytotoxicity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Antimicrobial Activity

The antimicrobial properties of hydrazone derivatives have also been explored. Studies have reported that these compounds possess significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BCandida albicans16 µg/mL
2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-oneEscherichia coli8 µg/mL

The biological activity of 2-Diphenylacetyl derivatives is often linked to their ability to interact with cellular targets:

  • Cytotoxicity : Induction of apoptosis through caspase activation.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Metal Chelation : Some studies suggest that hydrazone compounds can chelate metal ions, which may enhance their antitumor activity by depriving cancer cells of essential nutrients .

Q & A

Q. What are the established synthetic routes for preparing 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one, and how can purity be ensured?

Methodological Answer: The compound is synthesized via hydrazone formation through condensation reactions between ketone/indandione derivatives and hydrazine analogs. For example, substituted hydrazones are typically prepared by refluxing carbonyl precursors (e.g., indan-1,3-diones) with hydrazine derivatives in ethanol or methanol under acidic catalysis . Purity is ensured through recrystallization (using solvents like ethyl acetate/n-hexane) and validated via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Elemental analysis (CHNS) and spectroscopic methods (e.g., ¹H NMR) are critical for confirming purity and structural integrity .

Q. What spectroscopic and analytical methods are critical for characterizing this compound’s structure?

Methodological Answer:

  • ¹H NMR : Assign chemical shifts to protons in aromatic, hydrazone (–N=N–), and aliphatic regions. For example, in similar hydrazones, aromatic protons resonate at δ 6.8–7.5 ppm, while methyl groups appear at δ 2.0–2.5 ppm. Coupling patterns (e.g., doublets for vinyl protons) help confirm stereochemistry .
  • Elemental Analysis : Verify empirical formulas (e.g., C, H, N, S content) using a CHNS analyzer, with deviations <0.4% indicating high purity .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydrazone (N–N, ~1600 cm⁻¹) functional groups.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways, transition states, and energetics. For instance, ICReDD’s approach combines reaction path searches using quantum mechanics with experimental feedback loops. Computational tools like Gaussian or ORCA simulate intermediates, while machine learning models prioritize reaction conditions (e.g., solvent, catalyst) to reduce trial-and-error experimentation .

Q. How to apply Design of Experiments (DoE) in optimizing reaction conditions for yield and selectivity?

Methodological Answer: DoE employs factorial designs (e.g., Box-Behnken, central composite) to systematically vary parameters (temperature, molar ratios, catalyst loading) and identify optimal conditions. For example, a 3-factor, 3-level design minimizes experiments while quantifying interactions between variables. Response surface methodology (RSM) models nonlinear relationships, enabling prediction of maximum yield regions .

Q. What strategies resolve contradictions between experimental data and computational predictions?

Methodological Answer:

  • Iterative Refinement : Re-examine computational parameters (e.g., basis sets, solvation models) and validate with experimental data (e.g., kinetic studies, isotopic labeling).
  • Cross-Validation : Use multiple spectroscopic techniques (e.g., X-ray crystallography, 2D NMR) to confirm structural features disputed by simulations.
  • Feedback Loops : Integrate experimental results (e.g., unexpected byproducts) into revised computational models to improve accuracy .

Q. What reactor design considerations are critical for scaling up synthesis?

Methodological Answer: Reactor design must address:

  • Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitation in batch reactors.
  • Heat Transfer : Pilot-scale reactors with jacketed systems or microchannel designs mitigate exothermicity risks.
  • Catalyst Recovery : Immobilized catalysts or membrane separation (e.g., nanofiltration) enhance reusability .

Data Contradiction Analysis

Example Scenario: Discrepancy between predicted (DFT) and observed (NMR) proton environments in the hydrazone moiety.
Resolution:

Re-optimize DFT geometry with explicit solvent models (e.g., COSMO-RS) to account for solvent effects.

Perform Nuclear Overhauser Effect (NOE) NMR experiments to validate spatial proximity of protons.

Compare with X-ray crystallography data, if available, to resolve tautomeric ambiguities .

Interdisciplinary Research Domains

  • Chemical Engineering Design : Reaction fundamentals and reactor scalability (CRDC subclass RDF2050112) .
  • Materials Engineering : Investigate solid-state properties (e.g., crystallinity) for optoelectronic applications.

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